Zinc (Z)-Hexadec-9-Enoate: Chemical Structure, Physicochemical Properties, and Industrial Applications
Zinc (Z)-Hexadec-9-Enoate: Chemical Structure, Physicochemical Properties, and Industrial Applications
Executive Summary
Zinc (Z)-hexadec-9-enoate, commonly referred to as zinc palmitoleate, is a highly specialized metallic soap formed by the coordination of a central zinc cation (Zn²⁺) with two molecules of palmitoleic acid. While saturated zinc soaps (like zinc stearate and zinc palmitate) are ubiquitous in industrial lubrication and polymer stabilization, the introduction of a cis-double bond in the aliphatic chain of zinc palmitoleate fundamentally alters its thermodynamic stability, rheology, and crystallization kinetics.
This technical guide provides an in-depth analysis of the physicochemical properties of zinc (Z)-hexadec-9-enoate, details a self-validating protocol for its synthesis, and explores its critical role in lipid fractionation, pharmaceutical formulations, and food science.
Chemical Structure and Molecular Conformation
Zinc (Z)-hexadec-9-enoate belongs to the class of transition metal carboxylates. Its structural identity is defined by the cis (Z) double bond located at the 9th carbon position of its 16-carbon aliphatic chains .
Thermodynamic Stability and Steric Hindrance
The presence of the cis-double bond creates a distinct "kink" or skew in the hydrophobic tail. This structural deviation prevents the molecules from achieving the close-packed lamellar stacking that is characteristic of saturated metal soaps.
Computational modeling of the molecular energetics reveals the causality behind its behavior: the optimized molecular energy of the saturated counterpart, zinc palmitate, is -3385.811 Hartrees, whereas the skewed zinc palmitoleate is significantly less stable at -3305.797 Hartrees . This ~80 Hartree difference dictates that zinc palmitoleate requires substantially more energy to form stable crystal lattices, causing it to remain soluble or amorphous under conditions where saturated zinc soaps rapidly precipitate.
Quantitative Physicochemical Data
The following table summarizes the core quantitative properties of zinc (Z)-hexadec-9-enoate, synthesized from structural databases and computational models , , .
| Property | Value |
| IUPAC Name | Zinc (Z)-hexadec-9-enoate |
| Common Name | Zinc palmitoleate |
| CAS Registry Number | 67627-66-1 |
| Molecular Formula | C₃₂H₅₈O₄Zn |
| Average Molecular Weight | 572.18 g/mol |
| Topological Polar Surface Area (TPSA) | 80.3 Ų |
| Optimized Molecular Energy | -3305.797 Hartrees |
| Water Solubility | Insoluble (< 0.01% w/w) |
Synthesis and Manufacturing Workflows
The production of high-purity zinc (Z)-hexadec-9-enoate is typically achieved through a precipitation process (double decomposition) rather than a fusion process. The precipitation method allows for tighter control over the reaction kinetics and prevents the thermal degradation of the sensitive cis-double bond.
Self-Validating Precipitation Protocol
This methodology is designed as a closed-loop, self-validating system to ensure phase purity and the complete conversion of precursors .
Phase 1: Saponification
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Procedure: Disperse 0.1 moles of pure palmitoleic acid in 500 mL of deionized water. Slowly add 0.1 moles of sodium hydroxide (NaOH) under continuous mechanical stirring.
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Causality: The reaction mixture must be heated and maintained at 70°C . This specific temperature is chosen because it exceeds the Krafft point of the resulting sodium palmitoleate, ensuring the intermediate remains fully dissolved as a homogenous micellar solution rather than a gel.
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Validation Check: The solution must transition from a cloudy dispersion to a completely clear, transparent liquid, indicating 100% conversion to the alkali soap.
Phase 2: Double Decomposition
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Procedure: Prepare a stoichiometric aqueous solution of zinc sulfate (ZnSO₄) (0.05 moles in 100 mL water). Titrate this dropwise into the 70°C sodium palmitoleate solution.
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Causality: Dropwise addition prevents localized supersaturation. Rapid addition would cause the precipitating zinc palmitoleate matrix to rapidly encapsulate unreacted sodium soap, severely compromising the purity of the final product.
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Validation Check: Monitor the pH continuously. The system must be maintained at a pH of ~8.0. A drop into acidic ranges will cause the zinc soap to hydrolyze back into free palmitoleic acid, while highly alkaline conditions will trigger the co-precipitation of zinc hydroxide (Zn(OH)₂).
Phase 3: Filtration and Washing
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Procedure: Filter the resulting white precipitate under a vacuum. Wash the filter cake extensively with hot (60°C) deionized water.
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Validation Check (Chemical): Collect a sample of the filtrate and add a few drops of 0.1 M Barium Chloride (BaCl₂). The absence of a white precipitate (BaSO₄) validates that the water-soluble sodium sulfate byproduct has been entirely washed away.
Phase 4: Spectroscopic Validation
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Procedure: Dry the purified zinc (Z)-hexadec-9-enoate in a vacuum oven at 50°C for 24 hours.
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Validation Check (FTIR): Subject the dried powder to Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy. The complete absence of an absorption band at 1560 cm⁻¹ (the asymmetric stretching vibration, νasCOO⁻, characteristic of sodium soaps) definitively confirms the purity of the zinc soap and the absence of unreacted precursors [[1]]([Link]).
Workflow for precipitation synthesis of zinc (Z)-hexadec-9-enoate via double decomposition.
Applications in Industry and Drug Development
Lipid Fractionation and Winterization
The distinct crystallization kinetics of zinc (Z)-hexadec-9-enoate are exploited in the industrial separation of saturated from unsaturated fatty acids. When a transition metal salt (like ZnSO₄) is introduced to a mixed lipid pool containing both palmitic (C16:0) and palmitoleic (C16:1) acids, the zinc ions preferentially precipitate the linear palmitic acid. Because the zinc palmitoleate complex (-3305.797 Hartrees) cannot overcome steric hindrance to form a stable crystal lattice, it remains in the supernatant [[2]]([Link]). This differential crystallization is a highly efficient, non-chromatographic method for purifying omega-7 fatty acids for pharmaceutical use.
Differential crystallization of zinc palmitate vs. zinc palmitoleate in lipid separation.
Food Science: Chlorophyll Stabilization
In the food processing industry, the thermal degradation of green vegetables causes the conversion of chlorophyll into olive-drab pheophytins and pyropheophytins. Zinc (Z)-hexadec-9-enoate is utilized as a highly effective, water-insoluble food additive to prevent this degradation. Due to its lipophilic nature and low water solubility (< 0.01% w/w), the compound integrates into the plant's cellular matrix during thermal processing, slowly releasing zinc ions that replace the lost magnesium in the porphyrin ring of chlorophyll, thereby permanently preserving the vibrant green color of the processed vegetables [[3]]().
Pharmaceutical Formulations
In topical drug delivery, zinc palmitoleate acts as a dual-function excipient. Its lipophilic tail allows it to seamlessly integrate into the stratum corneum's lipid bilayers, acting as a penetration enhancer, while the zinc cation provides localized antimicrobial and anti-inflammatory effects. Furthermore, it is utilized as a hydrophobic coating agent to modify the rheological properties and sustained-release profiles of active pharmaceutical ingredients (APIs) in solid dosage forms.
References
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ChemicalScan. "Zinc (Z)-hexadec-9-enoate — Safety Data, Hazards & EU Status." Available at:[Link]
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ChemicalRegister. "Zinc (Z)-hexadec-9-enoate Suppliers & Manufacturers." Available at:[Link]
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2PromoJournal. "Separation of Palmitic and Palmitoleic Acid Using Transition Metal Salts." Available at:[Link]
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ACS Publications. "Zinc Stearate Production by Precipitation and Fusion Processes." Industrial & Engineering Chemistry Research. Available at:[Link]
- Google Patents. "US6210729B1 - Green color of processed vegetables containing a water-insoluble zinc salt of a fatty acid and methods therefor.
